

# commercial availability of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

Cat. No.: B1522047

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An In-depth Technical Guide to **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid**: Commercial Availability, Properties, and Application

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid**, a key building block for researchers in synthetic and medicinal chemistry. We will move beyond a simple datasheet to explore its commercial landscape, core chemical properties, and its practical application in one of modern chemistry's most powerful reactions, the Suzuki-Miyaura cross-coupling.

## Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

**(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** is a heterocyclic organoboron compound. Its value lies in the unique combination of a pyridine core, strategically placed methyl and bromo substituents, and the versatile boronic acid functional group. This arrangement makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.<sup>[1][2]</sup>

Boronic acids, in general, have become indispensable in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active moieties themselves.<sup>[3][4][5]</sup> The

approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) legitimized the boronic acid group as a viable pharmacophore, spurring further research into boron-containing compounds.[2][3][5] This specific reagent, with its bromopyridine structure, is designed for precise, catalyzed cross-coupling reactions to build larger, more complex molecular scaffolds.

## Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and properties for **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** are summarized below.

### Chemical Structure

Caption: Chemical structure of **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid**.

Identifier	Value
CAS Number	1072944-23-0[6]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BBrNO <sub>2</sub> [6]
IUPAC Name	(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid[6]
Molecular Weight	229.87 g/mol
Appearance	White to pale cream powder[6]
SMILES	<chem>CC1=CC(Br)=NC(C)=C1B(O)O</chem> [6]
InChI Key	GXXITYQLWOMIEM-UHFFFAOYSA-N[6]

## Commercial Availability and Procurement

The practical utility of a building block is directly tied to its accessibility. **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** is available from several major chemical suppliers, though typically in research-scale quantities. The following table summarizes its availability from prominent vendors.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Thermo Scientific Chemicals (Alfa Aesar)	Varies	95% / $\geq 94.0\%$ (HPLC)[6]	250 mg, 1 g[6][7]	Formerly an Alfa Aesar product. Availability can vary; at times, an estimated date cannot be provided, requiring direct customer service contact.[8]
BLDpharm	-	-	Varies	Lists CAS 1072944-23-0.[9]
Sigma-Aldrich	-	-	-	While this specific CAS is not directly listed, similar structures like (6-Bromo-4-methylpyridin-3-yl)boronic acid are available, highlighting the importance of verifying the exact structure.

Procurement Insight: When planning experiments, it is crucial to verify stock levels and lead times, especially for multi-gram quantities. The purity, typically around 95%, is suitable for most cross-coupling applications, but for sensitive downstream processes, lot-specific analysis or re-purification may be considered.

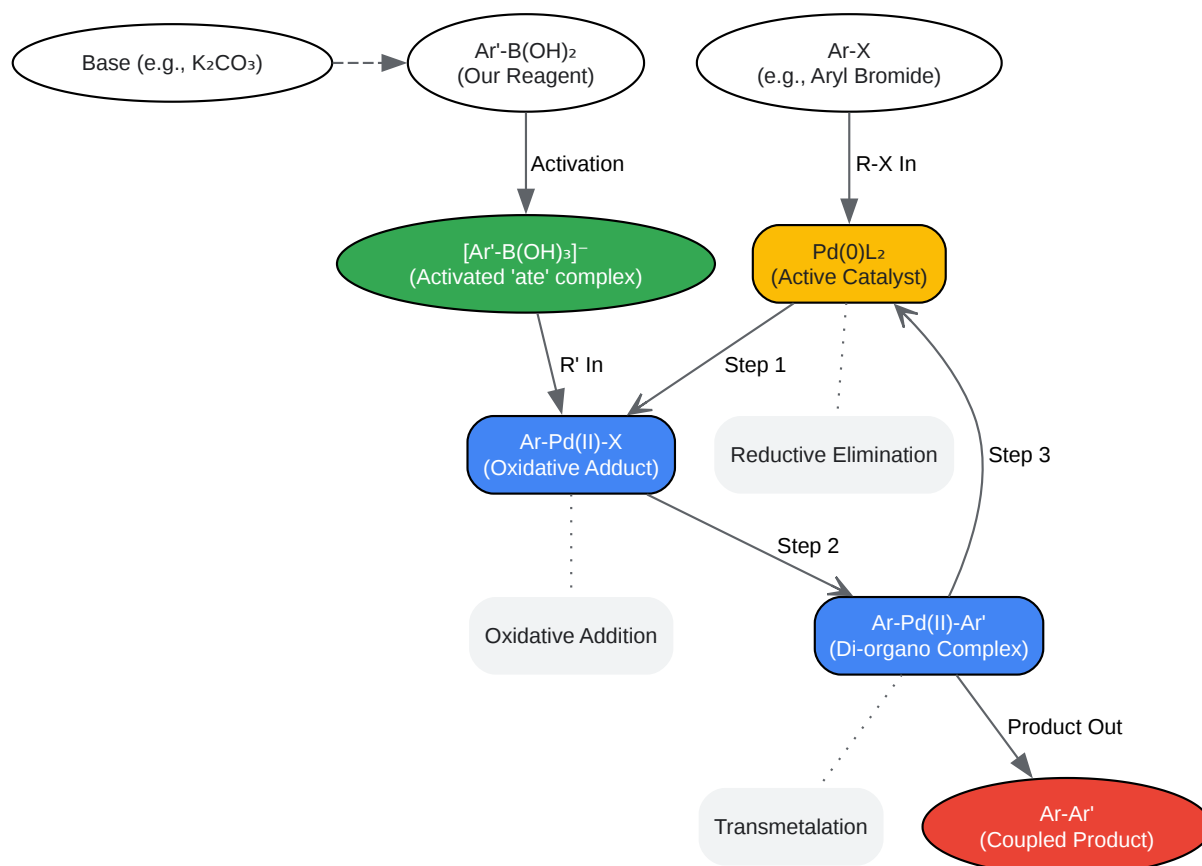
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds, particularly between  $sp^2$ -hybridized centers.[\[10\]](#)[\[11\]](#)

## Mechanistic Rationale

The Suzuki reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[\[12\]](#) The catalytic cycle involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[\[12\]](#)[\[13\]](#)
- **Reductive Elimination:** The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

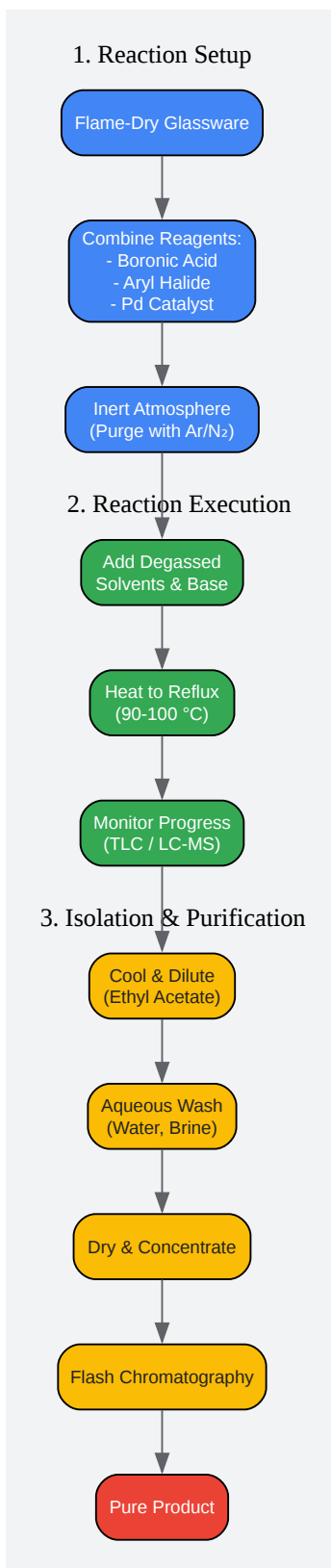
This section provides a validated, step-by-step protocol for a representative coupling reaction.

Reaction: **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** with 4-Iodotoluene.

## Methodology

- **Reagent Preparation:** To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** (1.0 eq), 4-Iodotoluene (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.03 eq).
  - **Rationale:** Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The  $\text{Pd}(\text{PPh}_3)_4$  is a common, reliable Pd(0) catalyst precursor for this transformation.
- **Inerting the System:** Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
  - **Rationale:** The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction efficiency.
- **Solvent and Base Addition:** Under a positive pressure of inert gas, add a degassed 2M aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ , 3.0 eq), followed by degassed 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.
  - **Rationale:** The biphasic solvent system (dioxane/water) is highly effective for Suzuki couplings, dissolving both the organic reagents and the inorganic base. The base is essential for activating the boronic acid to form the boronate "ate" complex required for transmetalation.<sup>[12]</sup> Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.
- **Reaction Execution:** Heat the reaction mixture to 90-100 °C (reflux) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
  - **Rationale:** Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system.
- **Work-up and Isolation:** a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

- Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
  - Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and homocoupling byproducts, ensuring the final product is of high purity.



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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.



## Handling and Storage

Proper storage is essential to maintain the integrity and reactivity of boronic acids.

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer under an inert atmosphere is recommended.<sup>[14]</sup> Some suppliers specify storage at 2-8°C.<sup>[15]</sup>
- **Handling:** Boronic acids are generally stable solids. However, they should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid** is a commercially available and highly valuable reagent for constructing complex molecular architectures. Its utility is anchored in its ability to participate in robust and predictable C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, availability, and the mechanistic rationale behind its application enables researchers to effectively leverage this building block in the synthesis of novel compounds for drug discovery and materials science.

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